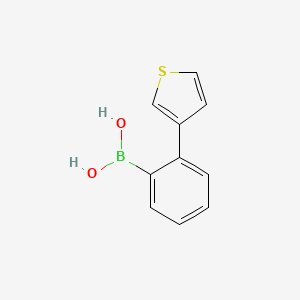
2-(3-Thienyl)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-噻吩基)苯基硼酸是一种有机硼化合物,其特征在于苯环被噻吩基取代并具有硼酸官能团。该化合物在有机合成中具有重要意义,特别是在 Suzuki-Miyaura 偶联反应的背景下,该反应广泛用于形成碳碳键。
准备方法
合成路线和反应条件: 2-(3-噻吩基)苯基硼酸的合成通常涉及在 Suzuki-Miyaura 偶联条件下,将 3-噻吩基硼酸与苯基卤化物反应。该反应由钯催化,需要在甲苯或乙醇等溶剂中使用碳酸钾等碱。 反应通常在惰性气氛下进行,以防止氧化 .
工业生产方法: 2-(3-噻吩基)苯基硼酸的工业生产方法类似于实验室合成,但已扩大规模以适应更大数量。连续流动反应器和自动化系统的使用可以提高生产过程的效率和产量。 此外,产物的纯化通常通过结晶或色谱技术实现 .
化学反应分析
反应类型: 2-(3-噻吩基)苯基硼酸会发生多种化学反应,包括:
氧化: 硼酸基团可以被氧化形成酚。
还原: 该化合物可以被还原形成硼酸酯。
取代: 噻吩基和苯基可以参与亲电芳香取代反应.
常见试剂和条件:
氧化: 过氧化氢或其他氧化剂。
还原: 硼氢化钠或氢化铝锂。
取代: 在催化剂存在下,卤素或其他亲电试剂.
主要产品:
氧化: 酚。
还原: 硼酸酯。
取代: 各种取代的噻吩基和苯基衍生物.
科学研究应用
2-(3-噻吩基)苯基硼酸在科学研究中具有许多应用:
化学: 用于 Suzuki-Miyaura 偶联反应以形成联芳基化合物。
生物学: 由于其能够与二醇形成可逆共价键,因此正在研究其在药物递送系统中的潜力。
医学: 探索其在开发含硼抗癌药物中的作用。
工业: 用于合成先进材料和聚合物.
作用机制
2-(3-噻吩基)苯基硼酸的作用机制主要涉及其与其他分子形成共价键的能力。在 Suzuki-Miyaura 偶联中,硼酸基团与钯催化剂发生转金属化,然后发生还原消除以形成所需的碳碳键。 该过程得益于噻吩基和苯基的供电子性质,这些性质稳定了中间体配合物 .
类似化合物:
- 苯基硼酸
- 3-噻吩基硼酸
- 4-(2-噻吩基)苯基硼酸
比较: 2-(3-噻吩基)苯基硼酸的独特性在于同时存在噻吩基和苯基,这赋予其独特的电子和空间性质。 这使得它在 Suzuki-Miyaura 偶联反应中特别有用,其中这些基团的组合可以增强反应的反应性和选择性,与更简单的硼酸相比 .
相似化合物的比较
- Phenylboronic acid
- 3-Thienylboronic acid
- 4-(2-Thienyl)phenylboronic acid
Comparison: 2-(3-Thienyl)phenylboronic acid is unique due to the presence of both a thienyl and phenyl group, which provides distinct electronic and steric properties. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where the combination of these groups can enhance the reactivity and selectivity of the reaction compared to simpler boronic acids .
生物活性
2-(3-Thienyl)phenylboronic acid is a compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, properties, and biological activities of this compound, supported by relevant case studies and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of boronic acid derivatives with thienyl-substituted phenols. Various methods have been documented, including Suzuki coupling reactions which are commonly employed for the formation of carbon-boron bonds. The efficacy of these synthetic routes can vary based on the specific substituents on the thienyl ring.
Antimicrobial Activity
Research indicates that phenylboronic acids, including this compound, exhibit significant antimicrobial properties. A study investigated the activity of various phenylboronic acids against clinical strains of bacteria and fungi. The results demonstrated that this compound showed moderate activity against pathogens such as Escherichia coli and Candida albicans.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate |
| Candida albicans | 64 µg/mL | Moderate |
| Aspergillus niger | 16 µg/mL | High |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer properties of boronic acids have also been explored extensively. Studies have shown that phenylboronic acids can inhibit cancer cell proliferation and migration. For instance, in prostate cancer cell lines, treatment with phenylboronic acid derivatives led to decreased activity of Rho family GTP-binding proteins, which are critical in regulating cell motility and growth.
Case Study: Prostate Cancer Cell Lines
A study reported that treatment with 1 mM of phenylboronic acid resulted in a significant reduction in cell migration in DU-145 metastatic prostate cancer cells compared to control groups. The mechanism appears to involve the disruption of actomyosin contractility pathways.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The boron atom in the structure forms covalent bonds with hydroxyl groups on target proteins, leading to inhibition of enzymatic activities crucial for pathogen survival or cancer cell proliferation.
属性
分子式 |
C10H9BO2S |
|---|---|
分子量 |
204.06 g/mol |
IUPAC 名称 |
(2-thiophen-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H9BO2S/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-7,12-13H |
InChI 键 |
DQEATGPICVBVKP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1C2=CSC=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















